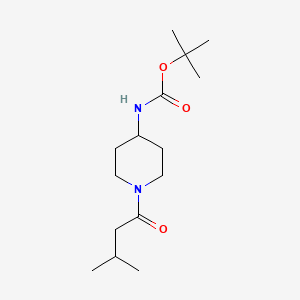

tert-Butyl (1-(3-methylbutanoyl)piperidin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(3-methylbutanoyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-11(2)10-13(18)17-8-6-12(7-9-17)16-14(19)20-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLFPIAYIQAXQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(3-methylbutanoyl)piperidin-4-yl)carbamate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3-Methylbutanoyl Group: The 3-methylbutanoyl group can be introduced via acylation reactions using reagents such as 3-methylbutanoyl chloride in the presence of a base like triethylamine.

Carbamoylation: The final step involves the introduction of the tert-butyl carbamate group. This can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base like sodium bicarbonate.

Industrial Production Methods

Industrial production of tert-Butyl (1-(3-methylbutanoyl)piperidin-4-yl)carbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically at the piperidine ring or the 3-methylbutanoyl group.

Reduction: Reduction reactions can be performed on the carbonyl group of the 3-methylbutanoyl moiety.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine ring or the 3-methylbutanoyl group.

Reduction: Reduced forms of the carbonyl group, leading to alcohols or amines.

Substitution: Substituted carbamate or piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (1-(3-methylbutanoyl)piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its piperidine ring is a common motif in many bioactive molecules, and the carbamate group can enhance the compound’s stability and bioavailability.

Industry

In the industrial sector, tert-Butyl (1-(3-methylbutanoyl)piperidin-4-yl)carbamate can be used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-methylbutanoyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with binding sites, while the carbamate group can form hydrogen bonds or other interactions, stabilizing the compound within the target site. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Similarity Scores

The following compounds exhibit structural similarity to tert-Butyl (1-(3-methylbutanoyl)piperidin-4-yl)carbamate, as quantified by molecular similarity indices (0.00–1.00 scale):

| Compound Name | CAS Number | Similarity Score | Key Substituent Differences |

|---|---|---|---|

| 4-(BOC-Amino)-1-butanoylpiperidine | 1152430-21-1 | 0.92 | Butanoyl group (no branching) |

| tert-Butyl (1-(3,3-dimethylbutanoyl)piperidin-4-yl)carbamate | 172913-96-1 | 0.91 | 3,3-Dimethylbutanoyl group |

| tert-Butyl (2-oxopiperidin-4-yl)carbamate | 1352318-26-3 | 1.00 | 2-Oxo group on piperidine |

| tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate | 287953-38-2 | 0.89 | Methylsulfonyl group |

Key Observations :

- Branching in the Acyl Group: The 3-methylbutanoyl group in the target compound provides steric bulk compared to the linear butanoyl group in 4-(BOC-Amino)-1-butanoylpiperidine. This may influence binding affinity in enzyme inhibition .

- Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfonyl group in CAS 287953-38-2 introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions compared to the electron-neutral 3-methylbutanoyl group .

- Ring Modifications : The 2-oxopiperidin-4-yl variant (CAS 1352318-26-3) replaces the piperidine nitrogen’s acyl group with a ketone, significantly affecting conformational flexibility and hydrogen-bonding capacity .

Physicochemical Properties

| Property | Target Compound | tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate | tert-Butyl (1-(3,3-dimethylbutanoyl)piperidin-4-yl)carbamate |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₆N₂O₃ | C₁₁H₂₂N₂O₄S | C₁₆H₂₈N₂O₃ |

| Molecular Weight | 282.38 g/mol | 278.37 g/mol | 296.41 g/mol |

| Density | N/A | 1.21 g/cm³ | N/A |

| Boiling Point | N/A | N/A | N/A |

| Solubility | Likely moderate in DCM/MeOH | High polarity due to sulfonyl group | Lower polarity due to branched acyl group |

Implications :

Case Studies in Drug Discovery

- Antimalarial Research: Analog tert-Butyl (1-(3-cyano-3,3-diphenylpropyl)piperidin-4-yl)carbamate (25b) demonstrated improved efficacy against chloroquine-resistant Plasmodium falciparum due to the diphenylcyano group’s hydrophobic interactions .

- HIV-1 Protease Inhibitors: The 3-methylbutanoyl group in the target compound was optimized for oral bioavailability in nucleoside analog prodrugs .

Biological Activity

Tert-Butyl (1-(3-methylbutanoyl)piperidin-4-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and its interactions with various biochemical pathways. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Name : tert-Butyl (1-(3-methylbutanoyl)piperidin-4-yl)carbamate

- Molecular Formula : C₁₅H₂₈N₂O₃

- Molecular Weight : 284.394 g/mol

- CAS Number : 1448851-47-5

Research indicates that tert-butyl (1-(3-methylbutanoyl)piperidin-4-yl)carbamate may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase. These enzymes are crucial in the breakdown of neurotransmitters and the formation of amyloid plaques, respectively .

- Reduction of Oxidative Stress : It has been observed that the compound can reduce levels of reactive oxygen species (ROS) and pro-inflammatory cytokines, suggesting a protective role against oxidative stress-induced neuronal damage .

Table 1: In Vitro Activity of tert-butyl (1-(3-methylbutanoyl)piperidin-4-yl)carbamate

| Activity Type | IC50/Ki Value | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | 0.17 μM | |

| β-secretase Inhibition | 15.4 nM | |

| Aβ Aggregation Inhibition | 85% inhibition at 100 μM |

Case Study 1: Neuroprotective Effects in Astrocytes

A study investigated the protective effects of tert-butyl (1-(3-methylbutanoyl)piperidin-4-yl)carbamate on astrocytes exposed to amyloid beta (Aβ) peptides. The results indicated that treatment with the compound significantly improved cell viability in the presence of Aβ, suggesting its potential as a neuroprotective agent.

Findings :

- Cell Viability : Increased from 43.78% in Aβ treated cells to 62.98% with tert-butyl treatment.

- Mechanism : Reduction in TNF-α and free radical levels was noted, indicating a decrease in inflammatory response .

Case Study 2: Scopolamine-Induced Oxidative Stress Model

In an animal model using scopolamine to induce oxidative stress, tert-butyl (1-(3-methylbutanoyl)piperidin-4-yl)carbamate was administered to evaluate its protective effects.

Results :

Q & A

Q. What are the optimized synthetic routes for tert-Butyl (1-(3-methylbutanoyl)piperidin-4-yl)carbamate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including acylation of the piperidine ring and carbamate protection. Key steps include:

- Condensation : React 4-aminopiperidine with 3-methylbutanoyl chloride under basic conditions (e.g., triethylamine) in dichloromethane to form the amide intermediate .

- Carbamate Protection : Treat the intermediate with tert-butyl chloroformate (Boc anhydride) in the presence of a base (e.g., NaHCO₃) to introduce the Boc group .

- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. THF) to enhance solubility and reduce side reactions .

Critical Parameters : Temperature (0–25°C for Boc protection), stoichiometry (1.2–1.5 equivalents of Boc anhydride), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl (1-(3-methylbutanoyl)piperidin-4-yl)carbamate?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify piperidine protons (δ 1.4–3.5 ppm), tert-butyl group (δ 1.4 ppm, singlet), and amide protons (δ 6.5–8.0 ppm, broad if free) .

- ¹³C NMR : Confirm carbamate carbonyl (δ ~155 ppm) and amide carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 313.2) and detect fragmentation patterns (e.g., loss of Boc group: m/z 213.1) .

- IR Spectroscopy : Detect carbamate C=O stretch (~1680–1720 cm⁻¹) and amide N-H stretch (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the biological activity data of tert-Butyl (1-(3-methylbutanoyl)piperidin-4-yl)carbamate analogs?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases or proteases). Compare docking scores of analogs with varying substituents (e.g., nitro vs. amino groups) to explain activity differences .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the piperidine ring and carbamate group. Correlate RMSD/RMSF values with experimental IC₅₀ data .

- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors to rationalize bioavailability discrepancies .

Q. What strategies can address discrepancies in biological assay results for this compound?

- Methodological Answer :

- Assay Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with controls (e.g., DMSO vehicle) to rule out solvent interference .

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS to quantify parent compound loss and correlate with activity drop-offs .

- Orthogonal Assays : Validate enzyme inhibition via fluorescence-based (e.g., FRET) and radiometric assays. For example, compare IC₅₀ values for the same target using different methodologies .

Q. How does the stereochemistry of the piperidine ring influence the compound’s reactivity and biological interactions?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individual isomers in bioassays to determine stereoselective activity .

- X-ray Crystallography : Solve the crystal structure of the compound bound to its target (e.g., a protease) to identify key hydrogen bonds and steric clashes influenced by ring conformation .

- Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-BINAP complexes) during synthesis to favor the biologically active enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.